Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

Catalog No.
S1913203
CAS No.
83536-13-4
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

CAS Number

83536-13-4

Product Name

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

IUPAC Name

ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3

InChI Key

FEJKRXHSQAVDMJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC

Metal-Organic Frameworks (MOFs):

DEEDB can act as a ligand molecule in the construction of MOFs. These highly porous materials are studied for their ability to capture and store gases like hydrogen. Research has shown that MOFs built with DEEDB exhibit desirable properties such as:

  • High thermal stability: MOFs containing DEEDB can withstand temperatures up to 400°C .
  • Large surface area: The reported BET surface area of a DEEDB-based MOF can reach up to 3940 m²/g . This large surface area makes them efficient for gas adsorption.
  • Interesting functionalities: MOFs with DEEDB can exhibit negative thermal expansion and show potential for gas sensing applications .

Medicinal Chemistry:

Studies suggest DEEDB as a potential starting material for the synthesis of isoquinoline derivatives. Isoquinolines are a class of heterocyclic compounds with a wide range of biological activities. Researchers have explored the possibility of using DEEDB to develop novel antifungal agents .

Current limitations and future directions:

While research on DEEDB's applications is ongoing, more studies are needed to fully understand its potential. Further investigations could explore:

  • Development of new MOFs with DEEDB for specific gas separation or storage applications.
  • Exploring the antifungal activity of DEEDB derivatives and optimizing their potency and selectivity.

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is a chemical compound with the molecular formula C20_{20}H18_{18}O4_{4} and a molecular weight of approximately 322.35 g/mol. It is categorized under the class of esters and is characterized by the presence of two benzoate moieties linked by an ethyne-1,2-diyl group. The compound is known for its potential applications in various fields, including pharmaceuticals and materials science, due to its structural properties that allow for diverse reactivity and functionality .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield benzoic acid derivatives and ethanol.
  • Transesterification: The ester can react with alcohols to form different esters and release ethanol.
  • Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride.

These reactions highlight its versatility in organic synthesis and potential utility in creating more complex molecules .

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate can be synthesized through several methods:

  • Sonogashira Coupling Reaction: This method involves coupling an aryl halide with an alkyne in the presence of palladium catalysts. This reaction can effectively form the ethyne linkage between two benzoate groups.
  • Esterification: The direct esterification of benzoic acid with diethyl oxalate in the presence of a dehydrating agent can yield the desired product.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, a series of reactions including alkylation and coupling can lead to the formation of diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate.

These methods underscore its synthetic accessibility for research and industrial applications .

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Materials Science: Utilized in the development of polymers and materials that require specific functional groups for enhanced properties.
  • Organic Synthesis: Serves as a building block for various organic transformations due to its reactive ester functionality .

While specific interaction studies on diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate are scarce, similar compounds have been analyzed for their interactions with biological targets. Potential interactions may include:

  • Binding affinity to enzymes or receptors.
  • Modulation of biochemical pathways.

Further studies are necessary to elucidate its interactions at a molecular level .

Several compounds share structural similarities with diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diethyl phthalateEsterCommon plasticizer; less reactive than diethyl 4,4'...
Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoateEsterMethyl esters may exhibit different solubility
Diethyl succinateEsterContains a different dicarboxylic structure
Diethyl adipateEsterLonger carbon chain; used in food industry

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is unique due to its specific ethyne linkage between two benzoate units which may confer distinct chemical reactivity and biological properties compared to other similar esters .

XLogP3

4.4

Wikipedia

Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

Dates

Modify: 2024-04-14

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